Etisazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7716-60-1 |

|---|---|

Molecular Formula |

C9H10N2S |

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-ethyl-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) |

InChI Key |

CPYSWRYVSINXMC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NSC2=CC=CC=C21 |

Appearance |

Solid powder |

melting_point |

78.0 °C |

Other CAS No. |

7716-60-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Etisazole; Etisazolo [DCIT]; Etisazolum; Etisazolum [INN-Latin]; Netrosylla; Bay VA 9387; BAY-VA 9387; Ectimar; EINECS 231-739-9. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Etisazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etisazole, scientifically known as N-ethyl-1,2-benzothiazol-3-amine, is a compound belonging to the benzisothiazole class of molecules. This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound. It includes a proposed synthesis pathway with a detailed experimental protocol, a summary of its physicochemical and spectroscopic properties, and an exploration of its likely mechanism of action as an antifungal agent through the inhibition of the ergosterol biosynthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and development.

Chemical Identity and Properties

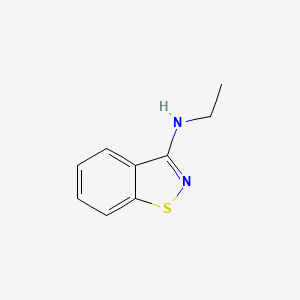

This compound is a heterocyclic compound with the molecular formula C₉H₁₀N₂S. Its chemical structure features a benzisothiazole core with an ethylamino group at the 3-position.[1]

| Property | Value | Source |

| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | [1] |

| Synonyms | 3-(Ethylamino)-1,2-benzisothiazole, Etisazol | [1] |

| CAS Number | 7716-60-1 | |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.26 g/mol | [1] |

| Appearance | Not available in search results | |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Not available in search results |

Proposed Synthesis of this compound

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous reactions for the synthesis of similar 3-amino-1,2-benzisothiazole derivatives.[2]

Materials:

-

3-Chloro-1,2-benzisothiazole

-

Ethylamine (in a suitable solvent like ethanol or as a neat reagent)

-

Ethanol (or another suitable polar aprotic solvent)

-

Sodium bicarbonate or other mild base (optional, to neutralize HCl byproduct)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-1,2-benzisothiazole (1 equivalent) in ethanol.

-

Add an excess of ethylamine (2-3 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group and the aromatic protons of the benzisothiazole ring. The ethyl group will likely present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), coupled to each other. The four aromatic protons on the benzene ring will appear in the aromatic region, with their chemical shifts and coupling patterns depending on their positions.

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the this compound molecule. This would include two signals for the ethyl group and seven signals for the benzisothiazole core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-N bonds of the ethylamino group, as well as vibrations corresponding to the aromatic C-H and C=C bonds of the benzisothiazole ring system.

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3300-3500 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2960 | Aliphatic C-H stretching |

| 1600-1650 | N-H bending |

| 1450-1600 | Aromatic C=C stretching |

| 1200-1350 | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (178.26 g/mol ).[1] The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the benzisothiazole ring.

Mechanism of Action and Signaling Pathway

This compound is classified as an antifungal agent.[3] While the specific signaling pathways affected by this compound have not been detailed in the available literature, its mechanism of action can be inferred from its structural class. As a thiazole antifungal, it is highly probable that this compound, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway.[3][4][5]

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a multi-step process involving several enzymes. Azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.[4][6] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol. This alters the fluidity and integrity of the fungal cell membrane, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[3][5]

Ergosterol Biosynthesis Inhibition Pathway

Caption: Proposed mechanism of action of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The proposed synthetic route offers a practical starting point for its laboratory preparation. While detailed experimental characterization data remains to be fully elucidated in publicly accessible literature, the provided information on related compounds offers valuable guidance for spectral interpretation. The likely mechanism of action, through the inhibition of ergosterol biosynthesis, positions this compound within the established class of azole antifungal agents and provides a clear direction for further biological and pharmacological investigations. This guide serves as a catalyst for future research into this potentially valuable compound.

References

- 1. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]

- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Etisazole: A Technical Guide to Putative Research Applications

Disclaimer: Primary research on Etisazole (CAS 7716-60-1) is exceptionally limited in publicly accessible scientific literature. As such, this document provides a technical guide based on the known chemical properties of this compound and the established primary research applications of structurally related 1,2-benzisothiazole and thiazole derivatives. The experimental data, protocols, and signaling pathways presented herein are derived from studies on these related compounds and should be considered as illustrative of the potential, rather than established, research applications of this compound.

Introduction to this compound and the Benzisothiazole Scaffold

This compound, with the chemical name N-ethyl-1,2-benzothiazol-3-amine, is a small molecule belonging to the 1,2-benzisothiazole class of heterocyclic compounds. The benzothiazole core is a recognized "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities to its derivatives. While specific research into this compound is scarce, the broader family of 1,2-benzisothiazole derivatives has been investigated for various therapeutic applications, most notably as antimicrobial agents.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | PubChem |

| Molecular Formula | C₉H₁₀N₂S | PubChem |

| Molecular Weight | 178.26 g/mol | PubChem |

| CAS Number | 7716-60-1 | PubChem |

| Synonyms | BAY VA 9387, 3-(Ethylamino)-1,2-benzisothiazole | PubChem |

Putative Primary Research Application: Antimicrobial Activity

Based on extensive research into the 1,2-benzisothiazole and thiazole scaffolds, the most probable primary research application for this compound is in the field of antimicrobial discovery, encompassing both antibacterial and antifungal activities.

Antifungal Research Applications

Thiazole derivatives are a known class of antifungal agents. Their mechanism of action often involves the disruption of fungal cell membrane integrity.

A common mechanism for azole-containing antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and ultimately, cell lysis.[1] While this has not been demonstrated for this compound specifically, it represents a primary putative mechanism of action.

Caption: Putative antifungal mechanism of this compound via inhibition of ergosterol biosynthesis.

The following table summarizes the in vitro antifungal activity of newly synthesized thiazole derivatives (not this compound) against clinical isolates of Candida albicans. This data illustrates the potential potency of this class of compounds.[2]

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives against C. albicans [2]

| Compound | MIC Range (µg/mL) | MFC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Derivative 1 | 0.008 - 7.81 | 0.015 - 31.25 | 0.12 - 1.95 | 0.24 - 3.91 |

| Nystatin (Control) | 0.015 - 7.81 | N/A | N/A | N/A |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MIC₅₀/₉₀: MIC required to inhibit 50%/90% of isolates.

Antibacterial Research Applications

Various 1,2-benzisothiazole derivatives have demonstrated activity against Gram-positive bacteria.[3][4] The mechanism of action for antibacterial thiazoles can vary, but may involve the inhibition of essential bacterial enzymes.[5]

The following table presents the antimicrobial activity of N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one against Bacillus subtilis. This data highlights the potential for antibacterial efficacy within the broader structural class.[6]

Table 3: Antibacterial Activity of Selected 1,2-Benzisothiazolin-3-one Derivatives against B. subtilis [6]

| Compound Class | Potency Range (vs. Parent Compound) |

| N-arylalkanoic acids | Up to 10-20x higher |

| N-aryloxyalkanoic acids | Up to 10-20x higher |

| Esters and amides of above | Good activity |

Experimental Protocols for a Novel Benzisothiazole Compound

Should primary research on this compound be undertaken, the following experimental protocols, based on standard methodologies for evaluating novel antimicrobial agents, would be appropriate.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against pathogenic fungi.

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI 1640 medium to achieve a range of concentrations.

-

Prepare a standardized fungal inoculum (e.g., Candida albicans) to a concentration of approximately 0.5–2.5 x 10³ cells/mL.

-

Add the fungal suspension to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.[7]

-

To determine the MFC, an aliquot from each well showing no growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MFC.[2]

Antibacterial Susceptibility Testing

Objective: To determine the MIC of this compound against pathogenic bacteria.

Methodology (Broth Microdilution):

-

Follow steps 1 and 2 as in the antifungal protocol, but use Mueller-Hinton Broth (MHB) as the medium.

-

Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial suspension to each well. Include appropriate controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel compound like this compound for antimicrobial properties.

Caption: A generalized workflow for the evaluation of a novel antimicrobial compound.

Other Potential Research Areas

While antimicrobial activity is the most likely application, other biological activities have been reported for benzisothiazole derivatives, suggesting further avenues for this compound research:

-

Caspase-3 Inhibition: Some 1,2-benzisothiazol-3-one derivatives have been studied as inhibitors of caspase-3, an enzyme involved in apoptosis, indicating potential applications in neurodegenerative diseases.[8]

-

Anticancer Activity: The broader benzothiazole scaffold is found in compounds with anticancer properties.[9]

Conclusion

This compound remains a poorly characterized compound. However, its 1,2-benzisothiazole core structure strongly suggests potential as an antimicrobial agent. This technical guide, by synthesizing data from structurally related compounds, outlines the most probable primary research applications, including detailed experimental approaches and putative mechanisms of action. Future primary research is necessary to elucidate the specific biological activities of this compound and validate these hypotheses. Professionals in drug development are encouraged to view this compound as a candidate for initial screening in antimicrobial discovery programs.

References

- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR Analysis for Some 1, 2-Benzisothiazol-3-one Derivatives as Caspase-3 Inhibitors by Stepwise MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pcbiochemres.com [pcbiochemres.com]

Etisazole and the Thiazole Antifungals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etisazole is classified as a thiazole antifungal agent. While specific, in-depth research on the discovery and mycological history of this compound itself is limited in publicly accessible scientific literature, this guide provides a comprehensive overview of the broader class of thiazole antifungals. This compound, also known by its synonyms BAY VA 9387 and Ectimar, is recognized as an antifungal agent for veterinary use. The principles of action and experimental evaluation for thiazole antifungals, as outlined in this document, are foundational to understanding the potential role and characteristics of this compound within this chemical class.

This technical guide will delve into the general history, mechanism of action, and relevant experimental data pertaining to thiazole antifungals, providing context for the place of this compound within this group.

A Brief History of Antifungal Drug Discovery

The development of antifungal medications has been a critical area of research, driven by the need to combat a range of fungal infections in both humans and animals. The timeline of significant antifungal discoveries provides a backdrop for the emergence of various chemical classes, including the azoles, to which thiazoles belong.

| Decade | Key Developments in Antifungal Agents |

| 1950s | Discovery and introduction of the first polyene antifungal, nystatin, followed by amphotericin B, which became a cornerstone for treating systemic fungal infections. |

| 1960s | The introduction of the first oral antifungal, griseofulvin, for treating dermatophytic infections. |

| 1970s | The emergence of the azole antifungals, starting with the imidazoles like clotrimazole and miconazole. These agents offered a new mechanism of action targeting ergosterol synthesis. |

| 1980s | Development of the first-generation triazoles, such as fluconazole and itraconazole, which provided improved safety profiles and broader spectrum of activity compared to imidazoles.[1] |

| 1990s-Present | Introduction of second-generation triazoles (e.g., voriconazole, posaconazole) and new classes like the echinocandins, offering more targeted therapies and options for resistant fungal strains. Research into other heterocyclic compounds, including thiazole derivatives, continues to explore new antifungal candidates. |

While the specific developmental history of this compound is not well-documented in major mycological literature, its classification as a thiazole antifungal places its likely origin within the broader exploration of azole and related heterocyclic compounds for antifungal activity that intensified from the 1970s onward.

Mechanism of Action: The Thiazole Antifungal Pathway

Thiazole antifungals are part of the larger azole family and share a common mechanism of action centered on the disruption of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and fluidity.

The inhibition of lanosterol 14α-demethylase leads to a cascade of effects that are detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the reduction in the amount of ergosterol available for incorporation into the cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of lanosterol and other methylated sterol precursors. These abnormal sterols are incorporated into the fungal cell membrane, altering its structure and function.

-

Disruption of Membrane Integrity: The altered membrane composition leads to increased permeability, leakage of essential cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

The following diagram illustrates the generalized signaling pathway of thiazole antifungal action:

References

Etisazole molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etisazole, with the IUPAC name N-ethyl-1,2-benzothiazol-3-amine, is a heterocyclic compound belonging to the benzothiazole class. This document provides an in-depth technical overview of its molecular structure, physicochemical properties, and established pharmacological profile. Primarily recognized for its antifungal properties, this compound's mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This guide details its presumed mechanism of action, offers generalized experimental protocols for its synthesis and for assays to evaluate its biological activity, and presents its known properties in a structured format for ease of reference.

Molecular Structure and Identification

This compound is a substituted benzothiazole derivative. Its core structure consists of a benzene ring fused to a thiazole ring, with an ethylamino group attached to the thiazole ring.

Table 1: Molecular Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | N-ethyl-1,2-benzothiazol-3-amine | [1] |

| CAS Number | 7716-60-1 | [1] |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| SMILES | CCNC1=NSC2=CC=CC=C21 | [1] |

| InChI | InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)12-11-9/h3-6H,2H2,1H3,(H,10,11) | [1] |

| InChIKey | CPYSWRYVSINXMC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 178.26 g/mol | [1] |

| Melting Point | 78 °C | [2][3] |

| Boiling Point (Predicted) | 242.2 ± 23.0 °C | [2] |

| pKa (Predicted) | 7.39 ± 0.50 | [2] |

| LogP (Predicted) | 2.5 | [1] |

| Solubility | Data not readily available |

Synthesis

General Experimental Protocol for Synthesis:

A typical synthesis would likely involve the reaction of a 2-halobenzonitrile with a sulfur source to form a 2-aminobenzothiazole intermediate. This intermediate would then be N-alkylated using an appropriate ethylating agent in the presence of a base to yield N-ethyl-1,2-benzothiazol-3-amine (this compound). Purification would likely be achieved through recrystallization or column chromatography.

Pharmacological Profile

Mechanism of Action: Antifungal Activity

This compound, as a thiazole derivative, is presumed to exert its antifungal effects in a manner similar to other azole antifungals. The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates.[4] This disruption of the cell membrane's structure and function results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[1] Some studies on related thiazole derivatives also suggest a possible interaction with the fungal cell wall structure.[5]

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic and pharmacodynamic data for this compound are not extensively available in the public domain. However, general characteristics of azole antifungals can provide some insight. These compounds typically exhibit variable oral absorption, which can be influenced by factors such as gastric pH. They are generally metabolized in the liver by cytochrome P450 enzymes and are subject to drug-drug interactions. The ratio of the area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) is often the key pharmacodynamic parameter for azoles.

Central Nervous System (CNS) Effects

While specific data on the CNS effects of this compound are lacking, some thiazole derivatives have been investigated for their potential CNS activity, including anticonvulsant and CNS depressant effects. The ability of antifungal azoles to penetrate the blood-brain barrier is variable and can influence their efficacy in treating CNS fungal infections. Given the lipophilic nature suggested by its predicted LogP, some degree of CNS penetration might be possible, but this would require experimental verification.

Experimental Protocols for Biological Evaluation

Cytochrome P450 Demethylase Inhibition Assay

This assay is crucial to confirm the inhibitory effect of this compound on its presumed target.

Methodology:

-

Preparation of Fungal Microsomes: Isolate microsomes from a relevant fungal species (e.g., Candida albicans) as a source of lanosterol 14α-demethylase.

-

Incubation: In a reaction mixture, combine the fungal microsomes, a suitable substrate (e.g., radiolabeled lanosterol), and varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding a cofactor, such as NADPH.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Product Analysis: Extract the sterols and analyze the conversion of the substrate to the product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀ value).

Ergosterol Biosynthesis Assay

This whole-cell assay provides evidence of the downstream effect of enzyme inhibition.

Methodology:

-

Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium.

-

Treatment: Expose the fungal cultures to various concentrations of this compound for a specified duration.

-

Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification method with alcoholic potassium hydroxide.

-

Quantification: Analyze the extracted sterols using spectrophotometry or chromatography (HPLC or GC-MS) to quantify the amount of ergosterol.

-

Data Analysis: Compare the ergosterol content in treated cells to that in untreated control cells to determine the inhibitory effect of this compound on ergosterol biosynthesis.

Conclusion

This compound is a benzothiazole derivative with established antifungal properties, likely acting through the inhibition of ergosterol biosynthesis. This guide has summarized its key molecular and physicochemical characteristics and provided a framework for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its potential CNS effects. The provided experimental outlines can serve as a foundation for such future investigations by researchers and drug development professionals.

References

- 1. journals.asm.org [journals.asm.org]

- 2. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Preliminary In Vitro Studies of Etisazole: A Review of Available Data

Despite a comprehensive search for preliminary in vitro studies of the fungicide Etisazole (also known by its developmental code BAY VA 9387 and trade names such as Ectimar and Netrosylla), a notable scarcity of publicly available scientific literature detailing its specific mechanism of action, quantitative in vitro data, and associated experimental protocols prevails. This guide, therefore, aims to provide a foundational understanding based on the broader class of benzisothiazole and thiazole fungicides, while highlighting the current knowledge gap concerning this compound itself.

Introduction to this compound and its Chemical Class

This compound, chemically known as 3-(ethylamino)-1,2-benzisothiazole, belongs to the benzisothiazole class of compounds. Derivatives of 1,2-benzisothiazole have been investigated for their biological activities, including antibacterial and antifungal properties.[1] While specific data for this compound is limited, the broader family of thiazole-containing compounds has been a subject of interest in the development of antifungal agents.[2][3][4] These compounds are known to target various cellular processes in fungi, leading to growth inhibition or cell death.

Postulated Mechanism of Action

The precise molecular target and mechanism of action for this compound are not well-documented in the accessible scientific literature. However, based on the known mechanisms of other thiazole and azole-class fungicides, several potential pathways can be hypothesized.

Many antifungal agents function by disrupting the fungal cell membrane's integrity, often by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[5][6][7] This inhibition is typically achieved by targeting enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14-alpha-demethylase. Another potential mechanism could involve the inhibition of mitochondrial respiration, as seen with some fungicides that target the terminal electron transport system.[8]

It is important to emphasize that without specific in vitro studies on this compound, these remain educated hypotheses based on the actions of structurally related compounds.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough search for quantitative data from in vitro studies of this compound, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against various fungal species, did not yield specific results. Similarly, detailed experimental protocols for assays that would typically be used to evaluate such a compound are not available in the public domain.

For researchers and drug development professionals, this represents a significant knowledge gap. To thoroughly characterize the in vitro profile of this compound, a series of standard assays would be required. These would include:

-

Antifungal Susceptibility Testing: To determine the MIC values against a panel of relevant fungal pathogens. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), would be employed.

-

Enzyme Inhibition Assays: To identify the specific molecular target(s) of this compound. This would involve testing its inhibitory activity against key fungal enzymes, such as those involved in ergosterol biosynthesis or mitochondrial respiration.

-

Cell-Based Assays: To investigate the cellular effects of this compound, such as its impact on cell membrane integrity, mitochondrial function, and cell cycle progression.

Potential Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, diagrams of signaling pathways and experimental workflows can only be presented in a generalized manner, reflecting common approaches in antifungal drug discovery.

Generalized Antifungal Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antifungal compound.

References

- 1. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Scilit [scilit.com]

- 3. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Etisazole Fungal Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etisazole is a thiazole-containing compound with potential antifungal properties. As a member of the azole class of antifungal agents, its primary mechanism of action is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, this compound is predicted to target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and potential cell death. This application note provides detailed protocols for evaluating the in vitro antifungal activity of this compound against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Thiazole antifungals, like other azoles, interfere with the conversion of lanosterol to ergosterol by inhibiting the cytochrome P450 enzyme 14α-demethylase. This disruption leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, ultimately compromising its structural and functional integrity. The stress induced by the compromised cell membrane activates downstream signaling pathways, such as the Cell Wall Integrity (CWI) pathway, as a compensatory response.

Data Presentation: In Vitro Antifungal Activity of this compound

The following table summarizes hypothetical minimum inhibitory concentration (MIC) data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented. Actual MIC values should be determined experimentally. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

| Fungal Species | Strain | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) [Reference] | Voriconazole MIC Range (µg/mL) [Reference] |

| Candida albicans | ATCC 90028 | 0.125 - 0.5 | 0.25 - 1.0 | 0.015 - 0.06 |

| Candida glabrata | ATCC 2001 | 1 - 4 | 8 - 32 | 0.125 - 0.5 |

| Candida parapsilosis | ATCC 22019 | 0.25 - 1 | 1 - 4 | 0.03 - 0.125 |

| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2 | N/A | 0.25 - 1 |

| Aspergillus flavus | ATCC 204304 | 1 - 4 | N/A | 0.5 - 2 |

Note: Data for this compound is hypothetical and should be replaced with experimental results. Reference MIC ranges for fluconazole and voriconazole are based on published data to provide a comparative context.

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds) for broth microdilution antifungal susceptibility testing.

Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida spp.)

This protocol is adapted from the CLSI M27 guidelines.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

96-well U-bottom microtiter plates

-

Fungal isolate (e.g., Candida albicans)

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create working solutions that are twice the final desired concentrations.

-

-

Assay Plate Preparation:

-

Add 100 µL of each twofold drug dilution to the wells of the assay plate.

-

The final volume in each well after adding the inoculum will be 200 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

-

Controls:

-

Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum.

-

Sterility Control: 200 µL of RPMI-1640 medium.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

-

Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus spp.)

This protocol is adapted from the CLSI M38 guidelines.

Materials:

-

This compound stock solution (e.g., 1600 µg/mL in DMSO)

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

96-well flat-bottom microtiter plates

-

Fungal isolate (e.g., Aspergillus fumigatus)

-

Sterile saline with 0.05% Tween 80

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

-

-

Drug Dilution and Assay Plate Preparation:

-

Follow the same procedure as described in Protocol 1 for drug dilution and assay plate preparation.

-

-

Inoculation:

-

Add 100 µL of the prepared conidial suspension to each well of the microtiter plate.

-

-

Controls:

-

Include growth and sterility controls as described in Protocol 1.

-

-

Incubation:

-

Incubate the plate at 35°C for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of growth as observed visually.

-

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action and downstream signaling.

Experimental Workflow

Application Notes and Protocols for the Preparation of Etizolam Solutions for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Etizolam solutions for various laboratory applications, including in vitro and in vivo research. The information is intended for use by trained professionals in a controlled laboratory setting. Adherence to all applicable safety regulations and institutional guidelines is mandatory.

Physicochemical Properties of Etizolam

Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] It acts as a positive allosteric modulator of the GABA-A receptor.[1][2] Understanding its physicochemical properties is crucial for the preparation of stable and accurate solutions.

| Property | Value |

| Molecular Formula | C₁₇H₁₅ClN₄S |

| Molecular Weight | 342.85 g/mol [2] |

| Appearance | A neat solid[3] |

| Melting Point | 147-148°C[3] |

| Solubility | Practically insoluble in water.[4] Soluble in organic solvents such as Dimethylformamide (DMF): 5 mg/mL, Dimethyl sulfoxide (DMSO): 5 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL,[3] methanol (1 mg/mL),[5] propylene glycol,[6][7] and ethanol. It may exhibit limited solubility in water.[8] |

| Stability | Unstable in acidic conditions and sensitive to light.[9] Store in a cool, dark place.[10] |

| Storage Temperature | -20°C for long-term storage of solid compound and solutions.[3] Room temperature or refrigerated for propylene glycol solutions, ensuring shelf stability for at least eighteen months.[6] |

Safety and Handling Precautions

Etizolam is a potent psychoactive substance and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling Etizolam powder or solutions.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Accidental Exposure: In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water.[11] If inhaled, move to fresh air.[12] Seek medical attention if any symptoms develop.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

-

Regulatory Status: Be aware of the legal and regulatory status of Etizolam in your jurisdiction. For example, in the United States, the DEA has issued a temporary Schedule I control for Etizolam.[1]

Experimental Protocols

3.1. Preparation of a 1 mg/mL Stock Solution in Methanol (for analytical purposes)

This protocol is suitable for preparing a stock solution for analytical techniques such as HPLC.

Materials:

-

Etizolam powder

-

Methanol (HPLC grade)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Spatula

-

Weighing paper/boat

-

Pipettes

Procedure:

-

Accurately weigh 10 mg of Etizolam powder using an analytical balance.

-

Transfer the powder to a 10 mL volumetric flask.

-

Add approximately 5 mL of methanol to the flask.

-

Sonicate the flask for 5-10 minutes to ensure complete dissolution of the powder.

-

Once dissolved, add methanol to the flask up to the 10 mL mark.

-

Invert the flask several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the solution at -20°C in a tightly sealed, light-protected container.

3.2. Preparation of a 10 mM Stock Solution in DMSO (for in vitro assays)

This protocol is suitable for preparing a concentrated stock solution for use in cell-based assays.

Materials:

-

Etizolam powder (MW: 342.85 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes

Procedure:

-

Calculate the required mass of Etizolam for your desired volume. For 1 mL of a 10 mM solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 342.85 g/mol = 0.0034285 g = 3.43 mg

-

-

Accurately weigh 3.43 mg of Etizolam powder.

-

Transfer the powder to a suitable vial.

-

Add 1 mL of DMSO to the vial.

-

Vortex or sonicate the vial until the Etizolam is completely dissolved.

-

For cell culture applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly and store at -20°C.

3.3. Preparation of a 1 mg/mL Solution in Propylene Glycol (for animal studies)

This protocol provides a general guideline for preparing Etizolam in a vehicle suitable for oral administration in animal studies. The final concentration may need to be adjusted based on the specific experimental design.

Materials:

-

Etizolam powder

-

Propylene glycol (USP grade)

-

Glass vial or beaker

-

Magnetic stirrer and stir bar (optional)

-

Pipettes

-

Warming bath (optional)

Procedure:

-

Weigh the desired amount of Etizolam powder. For example, for 10 mL of a 1 mg/mL solution, weigh 10 mg of Etizolam.

-

Transfer the powder to a glass vial.

-

Add the required volume of propylene glycol (10 mL in this example).

-

Stir the mixture using a magnetic stirrer or by vortexing. Gentle warming in a water bath (e.g., 30-40°C) can aid in dissolution.[7] Do not overheat.

-

Continue stirring until the Etizolam is completely dissolved and the solution is clear.

-

Label the solution with the compound name, concentration, vehicle, and date of preparation.

-

Store the solution at room temperature or as recommended, protected from light.[6]

Quality Control

To ensure the accuracy and reliability of your experiments, it is important to perform quality control checks on your prepared solutions.

-

Visual Inspection: Always visually inspect the solution for any undissolved particles or signs of precipitation before use.

-

Concentration Verification: The concentration of the stock solution can be verified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC, by comparing it to a standard curve of known concentrations.

-

Purity Check: The purity of the Etizolam powder should be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Etizolam

Etizolam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its central nervous system depressant effects.[1][2][3]

Caption: Mechanism of action of Etizolam at the GABA-A receptor.

Experimental Workflow for Preparing and Using Etizolam Solutions

The following diagram illustrates a general workflow for the preparation and use of Etizolam solutions in a research setting.

References

- 1. chemicalroute.com [chemicalroute.com]

- 2. wsp.wa.gov [wsp.wa.gov]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Etizolam (PIM 926) [inchem.org]

- 5. caymanchem.com [caymanchem.com]

- 6. bluelight.org [bluelight.org]

- 7. Etizolam: A rapid review on pharmacology, non-medical use and harms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usaresearchchemicals.com [usaresearchchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. trippycalichem.com [trippycalichem.com]

- 11. Etizolam attenuates the reduction in cutaneous temperature induced in mice by exposure to synthetic predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Etisazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etisazole is an antifungal agent belonging to the thiazole class of compounds.[1][2] Thiazole derivatives have garnered significant interest in antimicrobial research due to their diverse biological activities, including antibacterial and antifungal properties.[3][4][5][6] The general mechanism of action for many azole and thiazole antifungals involves the inhibition of cytochrome P450-dependent enzymes, specifically lanosterol 14-alpha-demethylase, which is a crucial enzyme in the biosynthesis of ergosterol.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[7][8]

The minimum inhibitory concentration (MIC) is a fundamental quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[9] Determining the MIC of this compound is a critical step in assessing its antifungal potency and spectrum of activity, providing essential data for preclinical development and susceptibility testing.

This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[9][10][11][12]

Data Presentation: this compound MIC Values

While specific MIC data for this compound against a wide range of microorganisms is not extensively available in publicly accessible literature, the following table provides an illustrative summary of potential MIC values for this compound and related thiazole derivatives against common fungal pathogens. This data is hypothetical and intended for demonstrative purposes to guide researchers in structuring their findings.

| Microorganism | Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.125 - 2 | 0.25 - 2 |

| Candida glabrata | ATCC 90030 | 1 - 16 | 8 - 64 |

| Candida parapsilosis | ATCC 22019 | 0.25 - 4 | 0.5 - 4 |

| Cryptococcus neoformans | ATCC 90112 | 0.5 - 8 | 2 - 16 |

| Aspergillus fumigatus | ATCC 204305 | 1 - >16 | 8 - >64 |

Note: The above values are examples and should be replaced with experimentally determined data. MIC values can vary significantly based on the specific strain, testing conditions, and methodology.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

-

This compound (analytical grade)

-

Sterile reagent reservoirs

-

Multichannel pipette (optional, but recommended)[11]

-

Single-channel pipettes

-

Sterile pipette tips

-

Spectrophotometer or microplate reader

-

Test microorganisms (e.g., Candida albicans)

-

Growth medium (e.g., Mueller-Hinton Broth (MHB) or RPMI-1640)[9]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator

2. Preparation of Reagents and Media

-

This compound Stock Solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMSO. Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration that is typically 2-fold higher than the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[12]

-

Microorganism Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.[9]

-

Dilute this suspension in the growth medium to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

-

3. Experimental Procedure

-

Plate Setup: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate, except for the first column.[12]

-

Serial Dilution:

-

Add 200 µL of the highest concentration of this compound solution to the wells in the first column.

-

Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix by pipetting up and down 6-8 times.[12]

-

Continue this 2-fold serial dilution across the plate to the desired final concentration (typically column 10). Discard 100 µL from the last dilution column.[12]

-

Column 11 will serve as the positive control (inoculum without drug), and Column 12 will be the negative control (medium only).[10]

-

-

Inoculation: Add 100 µL of the prepared microbial inoculum to all wells except the negative control wells (Column 12).

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours.[10]

4. Determination of MIC

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[9]

-

Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.

Visualizations

Signaling Pathway: this compound's Putative Mechanism of Action

Caption: Putative mechanism of this compound via inhibition of ergosterol synthesis.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. This compound CAS#: 7716-60-1 [amp.chemicalbook.com]

- 2. This compound | C9H10N2S | CID 72079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols for High-Throughput Screening Assays of Etisazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etisazole and its derivatives, belonging to the thiazole class of compounds, represent a promising area for the discovery of novel therapeutics. Thiazole-containing molecules are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Given the structural similarity of some thiazole derivatives to known central nervous system (CNS) active agents, a key area of investigation is their potential modulation of ion channels, such as the GABA-A receptor.

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS.[6][7] It is a well-established target for a variety of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators (PAMs).[6][7] These PAMs enhance the receptor's response to its endogenous ligand, GABA, resulting in an increased influx of chloride ions and subsequent hyperpolarization of the neuron, leading to a sedative and anxiolytic effect.

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[8] This document provides detailed application notes and protocols for conducting HTS campaigns to identify and characterize this compound derivatives that modulate GABA-A receptor activity. The primary focus is on a fluorescence-based membrane potential assay, a robust and scalable method suitable for HTS.[9][10][11]

Principle of the Assay

The primary HTS assay described herein is a cell-based functional assay that measures changes in membrane potential in response to GABA-A receptor activation. The assay utilizes a fluorescent imaging plate reader (FLIPR) and a voltage-sensitive fluorescent dye. In the resting state, the dye is partially distributed between the extracellular and intracellular space. Activation of the GABA-A receptor by an agonist like GABA leads to an influx of chloride ions (Cl-), causing hyperpolarization of the cell membrane. This change in membrane potential leads to a redistribution of the voltage-sensitive dye, resulting in a change in fluorescence intensity that can be measured in real-time.[10][12][13]

Positive allosteric modulators (PAMs) of the GABA-A receptor will not activate the receptor on their own but will potentiate the effect of a sub-maximal concentration of GABA, leading to a greater change in fluorescence compared to GABA alone. This principle allows for the screening of compounds to identify those that enhance GABA-A receptor function.

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the mechanism of GABA-A receptor activation and positive allosteric modulation.

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for HTS Campaign

The diagram below outlines the major steps in a typical HTS campaign for this compound derivatives targeting the GABA-A receptor.

Caption: High-throughput screening workflow.

Detailed Experimental Protocols

Materials and Reagents

-

Cell Line: HEK293 or CHO cell line stably expressing the desired subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Compound Plates: 384-well polypropylene plates for serial dilutions of this compound derivatives.

-

Reagents:

-

FLIPR Membrane Potential Assay Kit (e.g., FMP-Red-Dye).[10]

-

GABA (γ-Aminobutyric acid).

-

Diazepam (as a positive control).

-

Gabazine (as an antagonist control).

-

Dimethyl sulfoxide (DMSO).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Protocol for FLIPR Membrane Potential Assay

This protocol is adapted from established methods for HTS of GABA-A receptor modulators.[9][10][14]

Day 1: Cell Plating

-

Harvest and count the cells.

-

Dilute the cells in culture medium to a final concentration that will result in 80-90% confluency on the day of the assay.

-

Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Assay Execution

-

Compound Plate Preparation:

-

Prepare serial dilutions of the this compound derivatives and control compounds (Diazepam, Gabazine) in DMSO.

-

Further dilute the compounds in Assay Buffer to the desired final concentration (typically 4x the final assay concentration). The final DMSO concentration in the assay should be ≤ 0.5%.

-

-

Dye Loading:

-

Prepare the FLIPR Membrane Potential Dye solution in Assay Buffer according to the manufacturer's instructions.[13]

-

Remove the assay plate from the incubator.

-

Add 25 µL of the dye solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

FLIPR Measurement:

-

Set up the FLIPR instrument with the appropriate excitation and emission wavelengths for the dye.

-

Define the protocol for liquid addition and fluorescence reading. A typical protocol involves:

-

A baseline reading for 10-20 seconds.

-

Addition of 12.5 µL of the this compound derivative or control compound from the compound plate.

-

Continuous reading for 2-3 minutes to observe any direct effects.

-

Addition of 12.5 µL of GABA solution (at a pre-determined EC10-EC20 concentration).

-

Continuous reading for another 3-5 minutes to measure the potentiated response.

-

-

Data Analysis

-

Normalization: The raw fluorescence data should be normalized. The response can be expressed as a percentage of the response induced by a maximal concentration of the positive control (e.g., Diazepam) after subtracting the baseline.

-

Hit Identification: A "hit" can be defined as a compound that potentiates the GABA response by a certain threshold (e.g., >3 standard deviations above the mean of the neutral controls).

-

Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (EC50). The data can be fitted to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

Quantitative data from the screening and hit confirmation phases should be summarized in tables for clear comparison. The following tables provide examples of how to present this data.

Table 1: HTS Primary Screen Results (Example)

| Compound ID | This compound Derivative | Concentration (µM) | % Potentiation of GABA Response | Hit (Yes/No) |

| ED-001 | Derivative A | 10 | 5.2 | No |

| ED-002 | Derivative B | 10 | 85.7 | Yes |

| ED-003 | Derivative C | 10 | 12.3 | No |

| ... | ... | ... | ... | ... |

| Diazepam | Positive Control | 1 | 100.0 | N/A |

| DMSO | Vehicle Control | 0.5% | 0.0 | N/A |

Table 2: Dose-Response Data for Confirmed Hits (Example)

The following data for known GABA-A modulators serves as a representative example of how to present dose-response data for confirmed hits.[9]

| Compound | Mode of Action | EC50 / IC50 (µM) |

| GABA | Agonist | 0.137 ± 0.026 |

| Diazepam | PAM | 3.22 ± 0.73 |

| Gabazine | Antagonist | 0.16 ± 0.04 |

| Hit ED-002 | PAM (putative) | 1.55 ± 0.21 |

Alternative and Secondary Assays

While the FLIPR membrane potential assay is a robust primary screening method, other assays can be employed for hit confirmation and to further elucidate the mechanism of action.

-

Electrophysiology: The gold standard for studying ion channels. Automated patch-clamp systems can be used to confirm the activity of hits and provide more detailed information on the mechanism of modulation.[15]

-

Binding Assays: Radioligand binding assays can be used to determine if the this compound derivatives bind to specific sites on the GABA-A receptor, such as the benzodiazepine binding site.

-

Alternative HTS Assays: Other fluorescence-based assays, such as those using genetically encoded halide sensors (e.g., YFP-based assays), can also be adapted for HTS.

It is also conceivable that this compound derivatives may act on other targets. Depending on the desired therapeutic area, counterscreens or primary screens against other relevant targets (e.g., other ion channels, GPCRs, or enzymes) may be warranted.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for conducting high-throughput screening of this compound derivatives to identify novel modulators of the GABA-A receptor. The use of a cell-based membrane potential assay with FLIPR technology provides a robust, scalable, and physiologically relevant method for primary screening. Careful data analysis and confirmation of hits with secondary assays, such as automated electrophysiology, are crucial for the successful identification of promising lead compounds for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jchemrev.com [jchemrev.com]

- 4. ijrpr.com [ijrpr.com]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moleculardevices.com [moleculardevices.com]

- 14. researchgate.net [researchgate.net]

- 15. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Etisazole and Thiazole Derivatives in Animal Models of Fungal Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etisazole is a compound belonging to the thiazole class of antifungals. While specific in-depth studies on the use of this compound in animal models of fungal infections are not extensively documented in publicly available literature, the broader class of thiazole derivatives has shown significant promise in preclinical studies. This document provides a detailed overview of the application of a representative thiazole derivative, specifically a thiazolylhydrazone compound, in murine models of fungal infection. The methodologies and principles outlined here can serve as a foundational guide for designing and executing similar studies for this compound.

Thiazole antifungals, like other azoles, typically exert their effect by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[2] The protocols and data presented below are based on studies of thiazolylhydrazone derivatives, which have demonstrated efficacy against Candida albicans in both in vitro and in vivo models.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on a representative thiazolylhydrazone compound in animal models of candidiasis.

Table 1: In Vivo Efficacy of a Thiazolylhydrazone Derivative in a Murine Model of Oral Candidiasis

| Treatment Group | Dosage | Fungal Burden (log CFU/tongue) | Statistical Significance (vs. Control) | Reference |

| Control (untreated) | - | ~6.0 | - | [4] |

| Thiazolylhydrazone Compound 2 | 10 mg/kg | ~4.5 | p < 0.001 | [4] |

| Nystatin | - | ~4.5 | p < 0.001 | [4] |

Table 2: In Vivo Efficacy of a Thiazolylhydrazone Derivative in a Murine Model of Systemic Candidiasis

| Treatment Group | Dosage | Fungal Burden (log CFU/kidney) | Statistical Significance (vs. Control) | Reference |

| Control (untreated) | - | ~6.5 | - | [4] |

| Thiazolylhydrazone Compound 2 | 10 mg/kg | ~5.0 | p < 0.05 | [4] |

| Fluconazole | 10 mg/kg | ~5.2 | p < 0.05 | [4] |

Experimental Protocols

Protocol 1: Murine Model of Oral Candidiasis

This protocol is adapted from studies evaluating the efficacy of thiazolylhydrazone derivatives against Candida albicans oral infections in mice.[3][4]

1. Animals:

-

Female BALB/c mice (6-8 weeks old).

-

House animals in a controlled environment with access to food and water ad libitum.

2. Immunosuppression:

-

Administer prednisolone (100 mg/L) in the drinking water starting 3 days prior to infection and continue throughout the experiment to induce immunosuppression.

3. Fungal Strain and Inoculum Preparation:

-

Use Candida albicans strain (e.g., SC5314 or a clinical isolate).

-

Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 37°C.

-

Harvest the cells and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer.

4. Infection Procedure:

-

Anesthetize the mice (e.g., using ketamine/xylazine).

-

Place a sterile cotton swab saturated with the C. albicans suspension sublingually for 75 minutes.

5. Treatment:

-

Begin treatment 24 hours post-infection.

-

Prepare the thiazole derivative (e.g., Compound 2) in an appropriate vehicle (e.g., 1% Tween 80 in PBS).

-

Administer the compound topically to the oral cavity at the desired concentration (e.g., 10 mg/kg) twice daily for 5 consecutive days.

-

Include a vehicle control group and a positive control group (e.g., nystatin).

6. Assessment of Fungal Burden:

-

At 24 hours after the last treatment, euthanize the mice.

-

Aseptically remove the tongues and homogenize them in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on SDA containing antibiotics to inhibit bacterial growth.

-

Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

-

Express the results as log CFU per gram of tissue.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol is based on methodologies used to assess the systemic antifungal activity of thiazolylhydrazone compounds.[4]

1. Animals:

-

Female BALB/c mice (6-8 weeks old).

2. Fungal Strain and Inoculum Preparation:

-

Prepare the C. albicans inoculum as described in Protocol 1.

-

Adjust the final concentration to 1 x 10⁶ cells/mL in sterile PBS.

3. Infection Procedure:

-

Infect the mice via intravenous injection of 100 µL of the C. albicans suspension (1 x 10⁵ cells/mouse) into the lateral tail vein.

4. Treatment:

-

Begin treatment 3 hours post-infection.

-

Administer the thiazole derivative (e.g., Compound 2) intraperitoneally at the desired dosage (e.g., 10 mg/kg) every 12 hours for 5 days.

-

Include a vehicle control group and a positive control group (e.g., fluconazole at 10 mg/kg).

5. Assessment of Fungal Burden:

-

At 24 hours after the last treatment, euthanize the mice.

-

Aseptically remove the kidneys and homogenize them in sterile PBS.

-

Determine the fungal burden (CFU/gram of tissue) as described in Protocol 1.

Visualizations

Signaling Pathway

Caption: Mechanism of action of thiazole antifungals.

Experimental Workflow

Caption: Workflow for in vivo antifungal efficacy studies.

References

- 1. What is the mechanism of Oteseconazole? [synapse.patsnap.com]

- 2. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 3. Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Candida albicans Activity of Thiazolylhydrazone Derivatives in Invertebrate and Murine Models [mdpi.com]

Application Notes and Protocols for the Chromatographic Quantification of Etizolam

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Etizolam using various chromatographic techniques. The information is intended to guide researchers, scientists, and professionals in the development and implementation of robust analytical methods for Etizolam in pharmaceutical and biological matrices.

Introduction

Etizolam is a thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Accurate and precise quantification of Etizolam is crucial for pharmaceutical quality control, pharmacokinetic studies, and forensic analysis. This document outlines high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for its determination.

Comparative Quantitative Data

The following table summarizes the quantitative data from various validated chromatographic methods for Etizolam quantification, providing a basis for method selection based on the analytical requirements.

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | LC-MS/MS Method | GC-MS Method |

| Linearity Range | 5-40 µg/mL[1] | 0.5-100 µg/mL[2][3] | 2-12 µg/mL[4] | 3-2000 ng/mL[5] | 5.9-352 ng/mL |

| Correlation Coefficient (r²) | Not Specified | 0.999[2][3] | 0.9987[4] | >0.99[5] | Not Specified |

| Retention Time (min) | 2.28[1] | 3.21[2][3] | 6.5[4] | Not Specified | 18.013 |

| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified | 3 ng/mL[5] | <5.0 ng/mL[6] |

| Recovery (%) | Not Specified | 98.58 ± 0.32[3] | Not Specified | 92.75-98.80[5] | Not Specified |

| Precision (%RSD) | < 2.0[3] | < 2.0[3] | Not Specified | ≤4.5[5] | Not Specified |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a stability-indicating RP-HPLC method for the estimation of Etizolam in tablet dosage forms.[1][2]

3.1.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A high-performance liquid chromatography system with a UV detector.[1]

-

Column: Zorbax C18 (250 x 4.6 mm, 5 µm)[1] or Agilent C18 (150 x 4.6 mm, 3.5 µm).[2][3]

-

Mobile Phase:

-

Injection Volume: 20 µL.[8]

-

Column Temperature: 25 °C.[8]

3.1.2. Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Etizolam reference standard and dissolve it in 100 mL of methanol.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-40 µg/mL).[1]

3.1.3. Preparation of Sample Solutions (from Tablets)

-

Weigh and powder 20 tablets.

-

Transfer a quantity of powder equivalent to 0.5 mg of Etizolam into a 25 mL volumetric flask.[3]

-

Add about 20 mL of diluent (Acetonitrile: water, 50:50 v/v) and sonicate for 5 minutes.[8]

-

Make up the volume to the mark with the diluent to get a sample stock solution.[8]

-

Filter the solution through a 0.45 µm membrane filter.[1]

-